

RUSKI-201 dihydrochloride orthogonal assay profiling

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Compound Focus: Ruski-201

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RUSKI-201 Dihydrochloride Profile and Comparison

The table below summarizes the core characteristics and comparative profiling data for **RUSKI-201** dihydrochloride and related compounds.

Property	RUSKI-201 Dihydrochloride	RUSKI-43	IMP-1575
Molecular Target	Hedgehog acyltransferase (HHAT) [1] [2] [3]	Hedgehog acyltransferase (HHAT) [4] [3]	Hedgehog acyltransferase (HHAT) [4]
IC₅₀ (Enzymatic)	0.20 µM [1] [2] [5]	Information not specified in search results	0.75 µM (against purified HHAT) [4]
Cellular Activity	Inhibits SHH palmitoylation and signaling [2] [5] [3]	Inhibits HHAT [4] [3]	Inhibits SHH palmitoylation and signaling [4]
Selectivity & Off-Target Effects	No off-target cytotoxicity; selective for HHAT in quantitative proteomic profiling [1] [3]	Exhibits significant off-target cytotoxicity unrelated to HHAT inhibition [4] [3]	Most potent cell-active chemical probe; an inactive enantiomer serves as a control [4]

Property	RUSKI-201 Dihydrochloride	RUSKI-43	IMP-1575
Key Differentiator	First selective small-molecule chemical probe for studying HHAT function in cells [1] [3]	Off-target effects mask its impact on HHAT-dependent signaling; use not recommended for cellular studies [3]	Binds competitively to the HHAT active site; used for comprehensive structure-activity relationship studies [4]

Experimental Protocols for Profiling

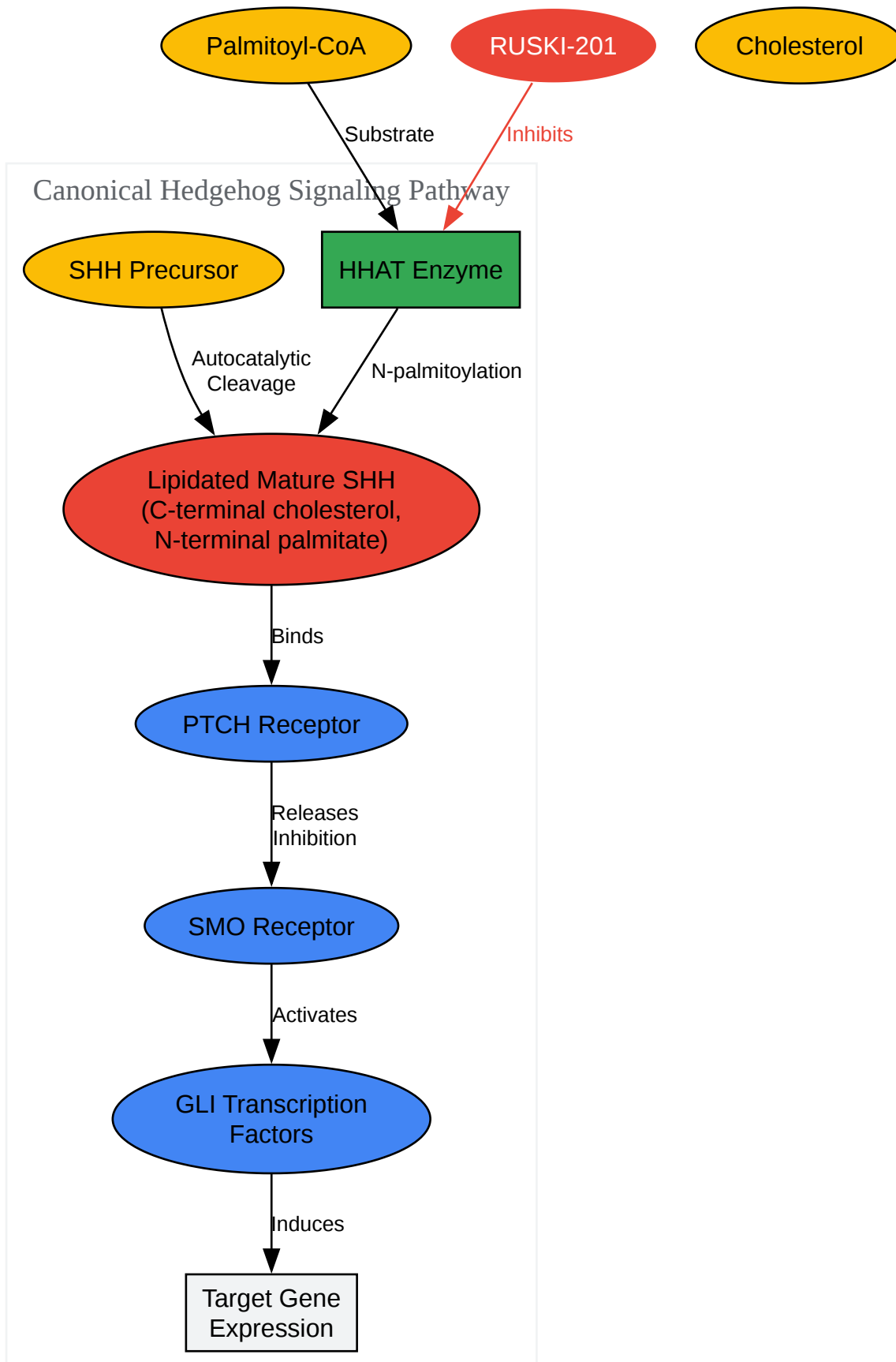
The identification of **RUSKI-201** as a selective probe relied on data from orthogonal assays, which are different but complementary tests used to confirm a compound's specific activity.

- **Off-Target Cytotoxicity Assays:** Researchers profiled **RUSKI-201** and its analogs in cell-based assays designed to measure general cell health and survival. Unlike **RUSKI-43**, which showed significant cytotoxic effects independent of its action on the Hedgehog signaling pathway, **RUSKI-201** showed no off-target cytotoxicity in these assays. This indicated that its effects were specifically linked to HHAT inhibition and not general poison [3].
- **Quantitative Whole-Proteome Palmitoylation Profiling:** This is a key technique used to confirm the on-target specificity of **RUSKI-201**.
 - **Metabolic Labeling:** Cells are treated with an **alkyne-palmitate reporter**, a modified form of palmitic acid that cells use in their natural palmitoylation processes [3].
 - **Click Chemistry:** After the cells incorporate the reporter, a biotin tag is attached to the alkyne-palmitate using a "click" reaction, a specific and efficient type of chemical ligation [3].
 - **Isolation and Quantification:** The biotin-tagged, palmitoylated proteins are then isolated from the cell lysate and identified using **quantitative mass spectrometry**. This allows researchers to see the entire "palmitoylome" – all the proteins that are palmitoylated in the cell [3].
 - **Result:** Treatment with **RUSKI-201** specifically reduced palmitoylation of Hedgehog (Hh) proteins without broadly affecting palmitoylation of other proteins, proving its high selectivity for HHAT [3].
- **Hedgehog Signaling Pathway Reporter Assay:** To confirm that inhibiting HHAT functionally blocks the Hedgehog pathway, a **dual-luciferase reporter assay** is used. This cell-based assay

measures the activity of downstream genes (like Gli) that are turned on when the Hedgehog pathway is active. **RUSKI-201** was shown to **suppress the SHH signaling pathway** in this assay, confirming its functional efficacy [4].

The Hedgehog Signaling Pathway and HHAT Inhibition

The following diagram illustrates the role of HHAT in the Hedgehog signaling pathway and how **RUSKI-201** exerts its effect.



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RUSKI-201 acts as a **competitive inhibitor of Palmitoyl-CoA (Pal-CoA)** binding in the HHAT active site [4]. By blocking this binding, it prevents the transfer of the palmitoyl group to the Sonic Hedgehog (SHH) protein. This inhibition of palmitoylation is crucial because the lipidated form of SHH is essential for its ability to bind to the PTCH receptor and initiate downstream signaling [4] [3].

Interpretation Guide for Researchers

- **Use RUSKI-201 as a selective chemical probe** for cellular experiments aimed at understanding HHAT's catalytic function and the role of Hedgehog protein palmitoylation, as it has minimal off-target effects [3].
- **Consider IMP-1575 for advanced studies**, as it represents a more recent and potent chemical probe, complete with an inactive control enantiomer for rigorous target validation [4].
- **Exercise caution when interpreting historical data using RUSKI-43**, as its off-target cytotoxicity can confound results in cellular models [4] [3].

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